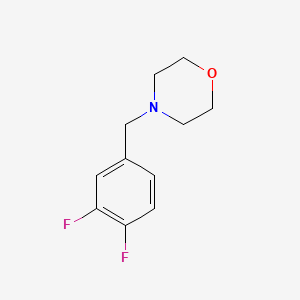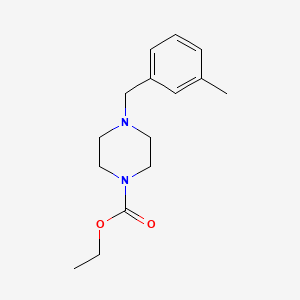![molecular formula C12H8ClN3O3S2 B5867441 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as SN-38, is a potent antineoplastic agent that is used in the treatment of various types of cancer. SN-38 is a derivative of irinotecan, which is a prodrug that is converted to SN-38 in the liver.
Mecanismo De Acción
The mechanism of action of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the inhibition of topoisomerase I. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strand and allowing it to unwind, which allows for DNA replication and repair. This compound inhibits the activity of topoisomerase I by binding to the enzyme and preventing it from cutting the DNA strand. This results in the accumulation of DNA damage and the inhibition of cancer cell division and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer properties. It has been shown to be effective against various types of cancer, including colon, lung, breast, and ovarian cancer. This compound works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, this compound prevents cancer cells from dividing and proliferating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent anti-cancer agent that has been extensively studied for its anti-cancer properties. It has been shown to be effective against various types of cancer, including colon, lung, breast, and ovarian cancer. This compound works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, this compound prevents cancer cells from dividing and proliferating.
However, there are also some limitations to using this compound in lab experiments. This compound is a potent anti-cancer agent that can be toxic to normal cells. It can also be difficult to work with due to its low solubility and stability.
Direcciones Futuras
There are several future directions for the study of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One area of research is the development of new formulations of this compound that are more stable and soluble. Another area of research is the development of new delivery methods for this compound that can target cancer cells more specifically. Additionally, there is ongoing research into the use of this compound in combination with other anti-cancer agents to improve its efficacy and reduce its toxicity.
Métodos De Síntesis
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide is synthesized from irinotecan, which is a semi-synthetic derivative of camptothecin. Camptothecin is a natural alkaloid that is found in the bark and stem of the Camptotheca acuminata tree. The synthesis of this compound involves the hydrolysis of irinotecan by carboxylesterases in the liver, which results in the formation of this compound.
Aplicaciones Científicas De Investigación
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to be effective against various types of cancer, including colon, lung, breast, and ovarian cancer. This compound works by inhibiting the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase I, this compound prevents cancer cells from dividing and proliferating.
Propiedades
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S2/c13-8-4-3-7(16(18)19)6-9(8)14-12(20)15-11(17)10-2-1-5-21-10/h1-6H,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOBVFSXWYQKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5867360.png)
![3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)




![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5867392.png)
![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)




![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)
